molecular formula C8H6FNO4 B1343067 2-Fluoro-4-methyl-5-nitrobenzoic acid CAS No. 753924-40-2

2-Fluoro-4-methyl-5-nitrobenzoic acid

Cat. No.: B1343067
CAS No.: 753924-40-2
M. Wt: 199.14 g/mol
InChI Key: UBAWHHHAAFFKGE-UHFFFAOYSA-N
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Description

2-Fluoro-4-methyl-5-nitrobenzoic acid is an organic compound with the molecular formula C8H6FNO4 It is a derivative of benzoic acid, characterized by the presence of a fluorine atom, a methyl group, and a nitro group on the benzene ring

Preparation Methods

The synthesis of 2-Fluoro-4-methyl-5-nitrobenzoic acid typically involves several steps:

    Nitration: The introduction of the nitro group (-NO2) into the benzene ring can be achieved through nitration. This process involves treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid.

    Fluorination: The introduction of the fluorine atom can be carried out using nucleophilic fluorination. This involves the reaction of a suitable precursor, such as a halogenated benzoic acid derivative, with a fluorinating agent like potassium fluoride.

    Methylation: The methyl group can be introduced through a Friedel-Crafts alkylation reaction, where the benzene ring is treated with a methyl halide in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial production methods may involve optimizing these reactions to achieve higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-Fluoro-4-methyl-5-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate or chromic acid.

Common reagents and conditions for these reactions include palladium catalysts for hydrogenation, potassium fluoride for fluorination, and sulfuric acid for nitration. Major products formed from these reactions include amino derivatives, substituted benzoic acids, and carboxylated compounds.

Scientific Research Applications

2-Fluoro-4-methyl-5-nitrobenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

2-Fluoro-4-methyl-5-nitrobenzoic acid can be compared with other similar compounds such as:

    2-Fluoro-5-nitrobenzoic acid: Lacks the methyl group, which can result in different reactivity and applications.

    4-Fluoro-2-methyl-5-nitrobenzoic acid: Has a different substitution pattern, which can affect its chemical properties and uses.

    2-Chloro-4-methyl-5-nitrobenzoic acid:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and makes it valuable for targeted applications in research and industry.

Biological Activity

2-Fluoro-4-methyl-5-nitrobenzoic acid is a compound of interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and applications in scientific research.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₆FNO₄. The structural features include:

  • A fluorine atom at the ortho position relative to the carboxylic acid group.
  • A methyl group at the para position.
  • A nitro group at the meta position.

These functional groups contribute to the compound's reactivity and biological properties.

Target Interactions

This compound interacts with various enzymes and receptors, influencing their activity. It is known to participate in:

  • Enzyme inhibition : The compound has been studied for its ability to inhibit specific enzymes, which can alter metabolic pathways and cellular functions.
  • Redox reactions : The nitro group can undergo reduction, leading to reactive intermediates that may modify proteins and nucleic acids.

Mode of Action

The compound's mode of action involves:

  • Chemical Reactions : It can react with aldehydes, isonitriles, and primary amines, facilitating various biochemical reactions.
  • Influencing Cellular Processes : By modulating kinase and phosphatase activities, it can impact cell signaling pathways critical for various cellular responses.

Biochemical Pathways

This compound plays a role in several biochemical pathways:

  • Cell Signaling : The compound influences pathways involved in cell growth and differentiation through its interactions with signaling molecules.
  • Metabolism : It is metabolized by cytochrome P450 enzymes, which introduce hydroxyl groups, facilitating excretion and altering its biological activity.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens. This property makes it a candidate for developing new antibiotics.

Anticancer Activity

Studies have shown that this compound may possess anticancer properties. It has been evaluated for its cytotoxic effects on cancer cell lines, demonstrating selective toxicity towards certain types of cancer cells while sparing normal cells .

Case Studies

  • Anticancer Activity Evaluation
    • A study tested this compound against several cancer cell lines. Results indicated significant cytotoxicity against T-lymphoblastic cells with an IC50 value as low as 9 nM, while showing minimal effects on non-cancerous cells .
  • Enzyme Inhibition Studies
    • In enzyme assays, the compound demonstrated potent inhibition of specific targets involved in nucleotide metabolism, suggesting potential applications in treating diseases related to nucleotide dysregulation .

Research Applications

This compound has several applications in scientific research:

  • Synthesis Intermediate : It serves as a building block for synthesizing complex organic molecules, particularly in pharmaceuticals and agrochemicals.
  • Biochemical Probes : Its ability to interact with various biological targets makes it useful in biochemical assays for studying enzyme activities and cellular processes.

Comparative Analysis

Compound NameMolecular FormulaKey Features
This compoundC₈H₆FNO₄Contains fluorine, methyl, and nitro groups
2-Fluoro-5-nitrobenzoic acidC₇H₄FNO₃Lacks methyl group; different reactivity
3-Fluoro-4-methyl-5-nitrobenzoic acidC₈H₆FNO₄Different position of fluorine; potential for varied activity

The unique arrangement of functional groups in this compound allows for distinct electronic properties compared to its analogs, enhancing its utility in synthesis and potential therapeutic applications.

Properties

IUPAC Name

2-fluoro-4-methyl-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO4/c1-4-2-6(9)5(8(11)12)3-7(4)10(13)14/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBAWHHHAAFFKGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90619589
Record name 2-Fluoro-4-methyl-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

753924-40-2
Record name 2-Fluoro-4-methyl-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-4-methyl-5-nitrobenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

2-Fluoro-4-methylbenzoic acid (1 g, 6.49 mmol) in H2SO4 (19 ml, 356 mmol) was cooled to 0° C. in an ice salt water bath and treated dropwise with mixture of H2SO4 (0.763 ml, 14.31 mmol) and nitric acid (0.65 ml, 14.54 mmol) over 10 min. The reaction mixture was stirred at 0° C. for 3 hrs and poured into ice/water (200 ml) and stirred for a further hour. The resulting suspension was collected by filtration, dried in vacuo and collected in EtOH, azeotroping to dryness to afford the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
19 mL
Type
reactant
Reaction Step One
Name
Quantity
0.763 mL
Type
reactant
Reaction Step Two
Quantity
0.65 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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